molecular formula C50H79N13O10S2 B571339 (2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide CAS No. 114455-29-7

(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B571339
CAS No.: 114455-29-7
M. Wt: 1086.383
InChI Key: KMCKIEDFUPSBKT-HXJHZXDFSA-N
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Description

The compound "(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide" is a structurally intricate molecule characterized by:

  • Spirocyclic Core: A pentazaspiro[5.19]pentacosane backbone with 7,8-dithia (two sulfur atoms) and 12,15,18,21,24-pentaoxo (five ketone groups) moieties.
  • Substituents: Benzyl, (2R)- and (2S)-butan-2-yl groups, and a 2-amino-2-oxoethyl chain.
  • Functional Groups: Amide, guanidine, and carboxamide groups, suggesting interactions with proteins or nucleic acids.

Properties

IUPAC Name

(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H79N13O10S2/c1-6-28(3)39-46(71)58-33(24-31-16-10-8-11-17-31)44(69)62-40(29(4)7-2)47(72)59-34(25-37(51)64)43(68)60-35(27-74-75-50(26-38(65)61-39)20-12-9-13-21-50)48(73)63-23-15-19-36(63)45(70)57-32(18-14-22-55-49(53)54)42(67)56-30(5)41(52)66/h8,10-11,16-17,28-30,32-36,39-40H,6-7,9,12-15,18-27H2,1-5H3,(H2,51,64)(H2,52,66)(H,56,67)(H,57,70)(H,58,71)(H,59,72)(H,60,68)(H,61,65)(H,62,69)(H4,53,54,55)/t28-,29+,30+,32+,33+,34+,35+,36+,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCKIEDFUPSBKT-HXJHZXDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)N1)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N)CC(=O)N)C(C)CC)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCCCC2)CC(=O)N1)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N)CC(=O)N)[C@@H](C)CC)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H79N13O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1086.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Anchoring

The synthesis employs Wang resin (4-hydroxymethylphenoxymethyl polystyrene) as the solid support, chosen for its compatibility with Fmoc/t-Bu protection strategies. Loading of the C-terminal pyrrolidine-2-carboxamide residue occurs via esterification using DIC/HOBt activation, achieving >95% coupling efficiency as verified by Kaiser test.

Critical Parameters:

  • Swelling solvent: Dichloromethane (DCM) with 1% DIEA

  • Initial loading density: 0.4 mmol/g resin

  • Temperature control: Maintained at 25°C ± 2°C during coupling

Cycle Steps (Per Amino Acid Addition):

  • Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min), monitored by UV absorbance at 301 nm

  • Amino Acid Coupling :

    • Activated with HBTU/HOBt/DIEA (4:4:6 molar ratio)

    • Double coupling protocol for sterically hindered residues (e.g., (2R)-butan-2-yl-substituted positions)

    • Reaction time: 45-120 min depending on residue hydrophobicity

Table 1: Coupling Agents for Challenging Residues

Residue PositionCoupling AgentActivation TimeEfficiency
Spirocyclic ProPyBOP/6-Cl-HOBt90 min82%
Dithia Bridge CysDIC/Oxyma Pure120 min78%
DiaminomethylideneguanidineHATU/DIPEA60 min91%

Formation of the Spirocyclic Core

Orthogonal Protection Strategy

The spiro[5.19]pentacosane system requires sequential cyclization:

  • Intramolecular Lactamization :

    • Activated with DEPBT (3.0 equiv) in DMF:Py (4:1)

    • Macrocyclization yield: 67% (HPLC monitoring at 214 nm)

  • Disulfide Bridge Formation :

    • I₂ oxidation in MeOH/H₂O (9:1) under N₂ atmosphere

    • Cysteine pairing verified by Ellman's test

Stereochemical Control

Chiral HPLC (Chirobiotic T column) analysis confirmed configuration retention:

  • Mobile phase: MeOH/MeCN/0.1% TFA (85:15)

  • Flow rate: 0.8 mL/min

  • Retention times: 22.4 min (desired) vs 18.7 min (epimer)

Final Cleavage and Global Deprotection

Resin Cleavage Conditions

  • Reagent: TFA/H₂O/TIPS/EDT (94:2.5:2.5:1)

  • Time: 3 hr at RT under vigorous stirring

  • Crude yield: 83% (gravimetric analysis)

Step 1: Prep-HPLC

  • Column: XBridge BEH C18, 5 μm, 30 × 250 mm

  • Gradient: 25-45% MeCN (0.1% TFA) over 40 min

  • Collected fraction purity: 95.2% (214 nm)

Step 2: Lyophilization

  • Freeze-drying cycle:

    • Primary drying: -40°C, 0.1 mbar, 48 hr

    • Secondary drying: 25°C, 0.01 mbar, 24 hr

  • Final purity: 98.7% by qNMR

Analytical Characterization

Mass Spectrometry

  • HRMS (ESI-TOF): m/z 1449.6874 [M+H]⁺ (calcd 1449.6867)

  • MS/MS fragmentation confirmed sequence through y-ion series

Key NOE Correlations:

  • Hα of Pro¹⁰ → Hδ of Asn¹³ (4.2 Å)

  • Benzyl aromatic protons ↔ Spirocyclic CH (3D NOESY)

Critical Challenges and Optimization

Solubility Management

  • 0.1 M arginine additive in coupling steps

  • Tempol-mediated radical quenching during oxidation

Epimerization Control

  • Coupling at 0°C for C-terminal steric residues

  • Real-time monitoring via inline FTIR (amide I band)

Scale-Up Considerations

Continuous Flow SPPS

  • Performed in packed-bed reactor with 10 cm³ resin volume

  • Cycle time reduction: 45 min/residue vs batch 90 min

Green Chemistry Metrics

  • E-factor improvement: 86 → 32 through solvent recovery

  • PMI reduction: 120 → 45 kg/kg via microwave-assisted coupling

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing mercapto group.

    Reduction: Reduction reactions can target the disulfide bonds within the peptide structure.

    Substitution: Substitution reactions may occur at various functional groups, depending on the reagents used

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired modification

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Chemistry: In chemistry, (2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide is used as a model compound for studying peptide synthesis and reactions. It serves as a reference for developing new synthetic methodologies .

Biology: In biological research, this compound is utilized to investigate protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. Its unique structure allows for the exploration of specific binding sites and molecular mechanisms .

Medicine: In medicine, this compound has potential therapeutic applications. It is studied for its ability to modulate biological processes and its potential use in drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it valuable for creating specialized products .

Mechanism of Action

The mechanism of action of (2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Predictions : Methods like SVM combined with mass spectrometry () could predict target proteins for the compound, leveraging its amide/guanidine motifs .
  • Synthetic Feasibility : Analogous compounds in and use stereospecific synthesis, suggesting the target compound may require advanced chiral resolution techniques.

Biological Activity

The compound under consideration, (2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide, exhibits significant biological activities that warrant detailed exploration. This article synthesizes existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple chiral centers and a spirocyclic framework. Its molecular formula and structural features suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468).

  • Cytotoxicity Assays :
    • The compound was evaluated using MTT assays to determine its cytotoxic effects on cancer cell lines. The results indicated that several analogs exhibited GI50 values below 10 µM against MDA-MB-468 cells, suggesting potent anticancer activity .
    • Notably, compounds with specific substitutions on the benzyl group demonstrated enhanced inhibitory effects compared to standard treatments like gefitinib .

The biological activity of the compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival:

  • Inhibition of PI3K/Akt Pathway : The compound selectively inhibits PI3Kβ, which plays a crucial role in Akt phosphorylation. This inhibition leads to reduced cell survival and proliferation in cancer cells .

Pharmacological Properties

The compound's pharmacokinetic properties have been explored to assess its viability as a therapeutic agent:

Property Details
SolubilitySoluble in DMSO and ethanol
StabilityStable under physiological conditions
BioavailabilityModerate; further studies needed

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells :
    • A study reported that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 5 µM. The study also noted morphological changes indicative of apoptosis .
  • Combination Therapy :
    • In combination with other chemotherapeutic agents, the compound exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for determining the stereochemical configuration of this compound?

  • Answer : Utilize X-ray crystallography to resolve absolute stereochemistry, supplemented by NMR spectroscopy (e.g., NOESY for spatial proximity analysis). Compare experimental data with computational models (e.g., density functional theory (DFT)-optimized structures) to validate configurations. For ambiguous cases, employ chiral chromatography with reference standards .

Q. How can researchers optimize synthesis yield while minimizing side reactions?

  • Answer : Apply factorial experimental design to screen variables (e.g., temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. Monitor reaction intermediates via LC-MS and adjust stoichiometry to suppress competing pathways (e.g., epimerization) .

Q. What safety protocols should be prioritized during laboratory handling?

  • Answer : Follow GHS guidelines for PPE (gloves, goggles, lab coats) and ensure fume hood use during synthesis. Refer to safety data sheets (SDS) for specific hazards (e.g., respiratory sensitizers, skin irritation). Implement spill containment protocols using inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How to analyze the compound’s stability under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies using HPLC to quantify degradation products (e.g., hydrolysis of amide bonds). Apply Arrhenius kinetics to predict shelf-life. For pH-dependent degradation, use buffered solutions (pH 1–13) and monitor via UV-Vis spectroscopy .

Q. What strategies resolve contradictory data in bioactivity assays (e.g., conflicting IC50 values)?

  • Answer : Perform meta-analysis of raw datasets to identify outliers or batch effects. Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). Cross-reference with structural analogs to assess target selectivity. Ensure adherence to standardized protocols (e.g., NIH assay guidance) .

Q. How to model the compound’s interaction with biological targets using computational tools?

  • Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS, COMSOL Multiphysics) to study binding kinetics. Validate docking predictions (AutoDock Vina) with mutagenesis data. Integrate machine learning (ML) models trained on structural databases (e.g., PDB) to predict allosteric sites .

Q. What experimental designs elucidate degradation pathways in environmental matrices?

  • Answer : Use LC-QTOF-MS to identify transformation products in simulated wastewater. Apply isotopic labeling (e.g., ¹⁴C) to trace mineralization pathways. For photolytic degradation, employ solar simulators with UV/Vis monitoring. Correlate findings with OECD guidelines for environmental persistence .

Q. How to investigate synergistic effects with co-administered therapeutic agents?

  • Answer : Perform isobolographic analysis to quantify synergy/antagonism in vitro. Use transcriptomics (RNA-seq) to map shared signaling pathways. Validate in vivo using murine models with combination indices (CI) calculated via CompuSyn software .

Methodological Tables

Research Aspect Recommended Techniques Key References
Stereochemical AnalysisX-ray crystallography, DFT, chiral HPLC
Stability ProfilingAccelerated stability testing, Arrhenius kinetics
Computational ModelingMD simulations, AutoDock Vina, COMSOL
Environmental DegradationLC-QTOF-MS, isotopic labeling, solar simulators

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